molecular formula C5H2BrCl2NO2S B2391140 5-Bromo-4-chloropyridine-3-sulfonyl chloride CAS No. 1352522-70-3

5-Bromo-4-chloropyridine-3-sulfonyl chloride

Cat. No.: B2391140
CAS No.: 1352522-70-3
M. Wt: 290.94
InChI Key: MPEKIKFAFBPCCG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridine-3-sulfonyl chloride is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a pyridine ring. This compound is known for its high reactivity and is widely used in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyridine-3-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives followed by sulfonylation. One common method involves the reaction of 3-bromo-4-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a well-ventilated environment with appropriate safety measures due to the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, tetrahydrofuran (THF), and other organic solvents

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloropyridine-3-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyridine-3-sulfonyl chloride involves its high reactivity due to the presence of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and chlorine atoms, along with the sulfonyl chloride group, makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

5-bromo-4-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEKIKFAFBPCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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